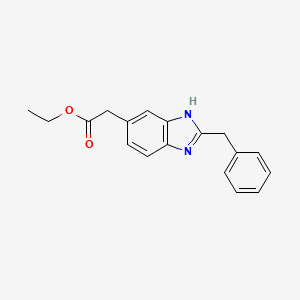
Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological and pharmacological activities. The structure of this compound consists of a benzimidazole ring fused with a benzyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by esterification with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Halogenated benzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting the replication of viruses and bacteria. Additionally, the compound can modulate the activity of enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl (2-benzyl-1H-benzimidazol-6-yl)acetate can be compared with other benzimidazole derivatives, such as:
Mebendazole: An antiparasitic drug.
Albendazole: Another antiparasitic agent.
Thiabendazole: Used to treat parasitic worm infections.
Uniqueness
This compound stands out due to its unique combination of a benzimidazole ring with a benzyl group and an ethyl acetate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
62468-08-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 2-(2-benzyl-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C18H18N2O2/c1-2-22-18(21)12-14-8-9-15-16(10-14)20-17(19-15)11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI Key |
MCZBBUGXMBDQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















